molecular formula C5H2Cl2N2O2 B1272384 2,3-Dichloro-5-nitropyridine CAS No. 22353-40-8

2,3-Dichloro-5-nitropyridine

Cat. No. B1272384
CAS RN: 22353-40-8
M. Wt: 192.98 g/mol
InChI Key: XLPDVAVQKGDHNO-UHFFFAOYSA-N
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Patent
US07538226B2

Procedure details

A mixture of 3-chloro-2-hydroxy-5-nitropyridine (36.0 g), acetonitrile (72 mL), and phosphorus oxychloride (37.5 g) was heated to 80° C. The reaction was then stirred at this temperature for about 15 hours. After cooling the reaction to 40° C., water (27 g) was added, while maintaining the temperature below 70° C. The temperature was adjusted to 45° C., and then more water (189 g) was added slowly. The reaction was then cooled to 23° C., stirred for at least 12 hours, and then filtered. After washing the wet cake with water, the product was dried in a vacuum oven. 1H NMR (400 MHz/CDCl3) δ 9.10 (d, J=2.5 Hz, 1H), 8.56 (d, J=2.4 Hz, 1H)
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
189 g
Type
solvent
Reaction Step Two
Name
Quantity
27 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.C(#N)C.P(Cl)(Cl)([Cl:17])=O>O>[Cl:17][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])O
Name
Quantity
72 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
37.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
189 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
27 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at this temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 70° C
CUSTOM
Type
CUSTOM
Details
was adjusted to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 23° C.
STIRRING
Type
STIRRING
Details
stirred for at least 12 hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing the wet cake with water
CUSTOM
Type
CUSTOM
Details
the product was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.